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molecular formula C10H10ClNO3 B8523027 2-(3-chloro-4-acetamidophenyl)acetic acid

2-(3-chloro-4-acetamidophenyl)acetic acid

Cat. No. B8523027
M. Wt: 227.64 g/mol
InChI Key: UUPITOKULSDXIO-UHFFFAOYSA-N
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Patent
US05859051

Procedure details

A solution of 3-chloro-4-acetamidophenylacetic acid (180 grams, 0.79 moles) in methanol (2 L), was treated with concentrated HCl (200 mL) and the resulting solution refluxed for 6 hours and then stirred at room temperature for 16 hours. The mixture was concentrated in vacuo to about one-half its volume and ether (4 L) was added. The resulting precipitate was filtered, washed with ether and dried to give the title compound (173 grams) as a tan solid NMR, (CD3OD): δ3.70 (s, 2H); 3.73 (s, 3H); 7.35 (d, 1H); 7.43 (d, 1H); 7.56 (s, 1H).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[CH:6][C:7]=1[NH:8]C(=O)C.Cl.[CH3:17]O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([O:15][CH3:17])=[O:14])[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
ClC=1C=C(C=CC1NC(C)=O)CC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to about one-half its volume and ether (4 L)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1N)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 173 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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